

Technical Support Center: Instrument Response Function (IRF) in ER Flipper-TR FLIM

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Compound of Interest

Compound Name: *ER Flipper-TR 28*

Cat. No.: *B15553085*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Instrument Response Function (IRF) for researchers, scientists, and drug development professionals using ER Flipper-TR in Fluorescence Lifetime Imaging Microscopy (FLIM) experiments.

Frequently Asked Questions (FAQs)

Q1: What is an Instrument Response Function (IRF) in the context of FLIM?

A1: The Instrument Response Function (IRF) represents the temporal profile of the fluorescence signal that your FLIM system would record from a fluorophore with an infinitely short lifetime.^[1] It essentially captures the temporal spread of the photon arrival times caused by the instrumentation itself, including the pulsed laser, detectors, and electronics.^[2] For accurate fluorescence lifetime measurements, the IRF must be accounted for in the data analysis, typically through a process called deconvolution.^[3]

Q2: Why is measuring the IRF crucial for ER Flipper-TR FLIM experiments?

A2: Measuring the IRF is critical for obtaining accurate fluorescence lifetime values from your ER Flipper-TR experiments. The measured fluorescence decay is a convolution of the true fluorescence decay of the probe and the IRF of the system.^[4] If the IRF is not considered, especially when measuring short lifetimes or multi-exponential decays, the calculated lifetimes will be inaccurate.^{[3][4]} ER Flipper-TR reports on membrane tension through changes in its fluorescence lifetime, so a precise lifetime measurement is paramount for reliable results.^{[5][6]}

Q3: How often should I measure the IRF?

A3: It is best practice to measure the IRF before each experiment.^{[7][8]} The IRF can be affected by changes in instrument settings, laser stability, and detector performance.^[4] Therefore, to ensure the highest accuracy, the IRF should be recorded using the same experimental settings (e.g., laser power, dichroic mirrors, emission filters, and detector settings) as your ER Flipper-TR sample measurement.^{[1][4]}

Q4: What are the common methods for measuring the IRF?

A4: Several methods can be used to measure the IRF:

- **Second Harmonic Generation (SHG):** Using non-centrosymmetric crystals like urea or KDP, which generate a signal at half the excitation wavelength.^{[1][4]} This is a common and reliable method for multiphoton FLIM systems.
- **Scattering Solutions:** Using a colloidal suspension like Ludox to scatter the excitation light.^[9] This method requires careful filtering to ensure only scattered excitation light reaches the detector.
- **Quenched Fluorescent Dyes:** Using a fluorophore with a known very short lifetime, such as a quenched fluorescein solution.^{[7][8]} The dye should have similar excitation and emission properties to the experimental probe.^[7]
- **Synthetic IRF:** Some software can generate a synthetic IRF directly from the rising edge of the fluorescence decay profile.^{[3][7]} While convenient, a measured IRF is often more accurate.^[3]

Troubleshooting Guide

Q1: My measured IRF is very broad. What could be the cause?

A1: A broad IRF can be caused by several factors:

- **Laser Pulse Width:** The duration of your laser pulse contributes to the IRF width.
- **Detector Timing Jitter:** The precision of your detector in timing the arrival of photons.

- **Electronic Noise:** Noise in the timing electronics can broaden the IRF.
- **Incorrect IRF Measurement:** If you are using a fluorescent dye to measure the IRF, ensure it is properly quenched and has a very short lifetime.^[7] When using SHG, ensure you are collecting the signal as narrowly as possible around half the excitation wavelength to avoid contamination from fluorescence.^[4]

Q2: I am getting a low signal-to-noise ratio when measuring my IRF. What should I do?

A2: Low signal during IRF measurement is a common issue, especially with quenched dyes that have low quantum yields.^{[1][3]} Here are some steps to improve the signal:

- **For SHG:** While the signal can be very bright and potentially damage detectors, you can start with very low excitation power and gradually increase it.^[4] A slight defocusing of the image can also help.^[4]
- **For Scattering Solutions:** Ensure your solution is not too dilute. However, be cautious as a very concentrated solution can lead to multiple scattering events. The count rate for the IRF measurement should ideally be much lower than for your sample measurement.^[9]
- **Increase Acquisition Time:** Acquiring the IRF for a longer period can improve the signal-to-noise ratio.

Q3: The lifetime values for my ER Flipper-TR probe seem incorrect even after IRF deconvolution. What else could be wrong?

A3: If your lifetime values are still suspect after accounting for the IRF, consider the following:

- **IRF and Sample Mismatch:** Ensure that the IRF was measured with the exact same settings as your sample.^{[1][4]} Any discrepancy in laser power, filters, or detector settings can lead to an inaccurate deconvolution.
- **Background Fluorescence:** The ER is a complex environment, and there might be background fluorescence that is not accounted for. A background subtraction step might be necessary.^[2]

- **Incorrect Fitting Model:** ER Flipper-TR often exhibits a double-exponential decay.^[5] Ensure you are using an appropriate fitting model in your analysis software.
- **Probe Environment:** Changes in the local environment of the ER membrane, other than tension, can also affect the probe's lifetime.^[5]

Quantitative Data Summary

Parameter	Typical Value/Range	Source
ER Flipper-TR Excitation Wavelength	485 nm or 488 nm	^[5] ^[10]
ER Flipper-TR Emission Collection	575 - 625 nm (e.g., 600/50 nm bandpass)	^[5] ^[10]
ER Flipper-TR Fluorescence Lifetime	2.8 - 7.0 ns	^[5] ^[11]
Typical IRF Full Width at Half Maximum (FWHM)	Several hundred picoseconds	^[3]
Laser Repetition Rate for Flipper-TR	20 MHz (ideal)	^[12] ^[13]

Experimental Protocols

Protocol 1: IRF Measurement using Second Harmonic Generation (SHG) from Urea Crystals

- **Prepare Urea Crystals:** Dissolve urea in ethanol to create a saturated solution. Place a drop of this solution onto a coverslip and allow it to evaporate, which will result in the formation of micro-crystals.^[9]
- **Microscope Setup:**
 - Place the coverslip with urea crystals on the microscope stage.
 - Use the same objective and dichroic mirror that you will use for your ER Flipper-TR experiment.

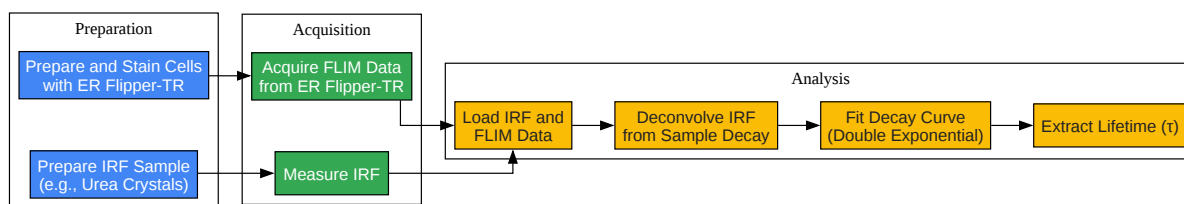
- Remove any emission filters or use a bandpass filter centered at half the wavelength of your two-photon excitation laser.[\[1\]](#)
- Image Acquisition:
 - Focus on the urea crystals.
 - Set your two-photon laser to the same wavelength you will use for your experiment.
 - Crucially, start with a very low laser power to avoid damaging the detector, as the SHG signal can be very intense.[\[4\]](#)
 - Gradually increase the laser power until you see a signal. You can also slightly defocus to spread the signal.[\[4\]](#)
 - Acquire the SHG signal using the same FLIM settings (e.g., time channels, TAC settings) as you will for your sample.[\[1\]](#)
- Data Analysis: The acquired SHG signal is your IRF. This can now be loaded into your FLIM analysis software.

Protocol 2: ER Flipper-TR Staining and FLIM Imaging

- Probe Preparation: Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous DMSO.[\[5\]](#)
- Cell Staining: Dilute the stock solution to the desired concentration (e.g., 1 μ M) in your cell culture medium.[\[5\]](#) Apply this staining solution to your cells.
- FLIM Imaging:
 - Image the cells using a FLIM microscope.
 - Excite the ER Flipper-TR probe with a pulsed laser at 485 nm or 488 nm.[\[5\]](#)
 - Collect the fluorescence emission through a bandpass filter, for example, 600/50 nm.[\[5\]](#)
 - Optimize acquisition settings to accumulate sufficient photon counts for good statistics while minimizing phototoxicity.[\[5\]](#)

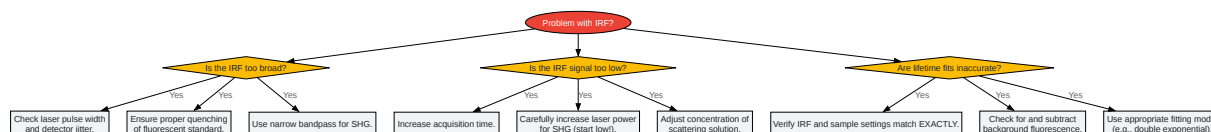
- Data Analysis:
 - Import the FLIM data into your analysis software.
 - Load the previously measured IRF.
 - Perform a deconvolution and fit the fluorescence decay curves (e.g., from a region of interest in the ER) using a double-exponential model to extract the lifetimes τ_1 and τ_2 .^[5]
The longer lifetime (τ_1) is typically used to report on membrane tension.^[5]

Visualizations



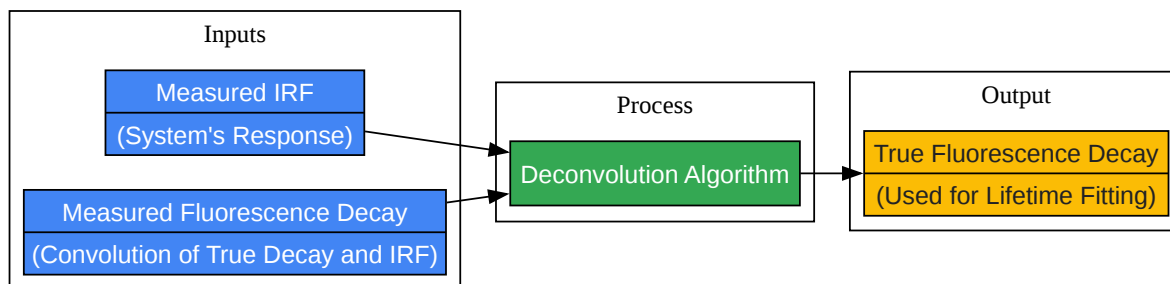
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Caption: Workflow for an ER Flipper-TR FLIM experiment, including IRF measurement.



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Caption: Troubleshooting decision tree for common IRF issues in FLIM.



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Caption: The principle of IRF deconvolution in FLIM data analysis.

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